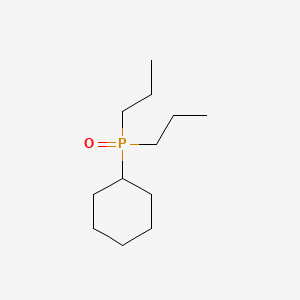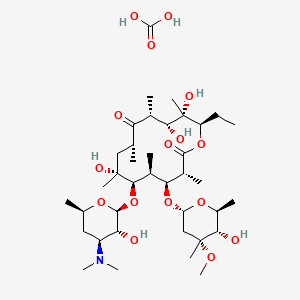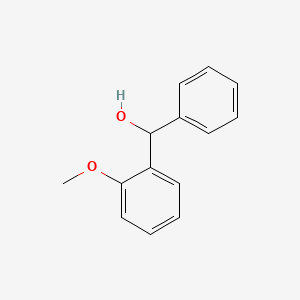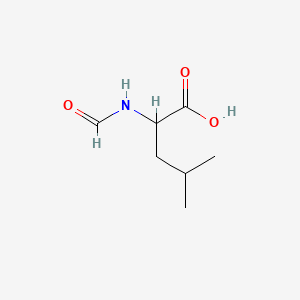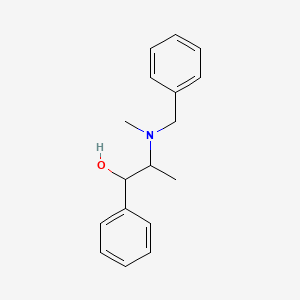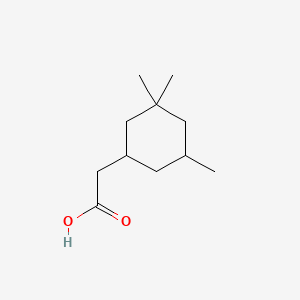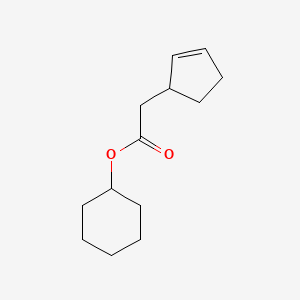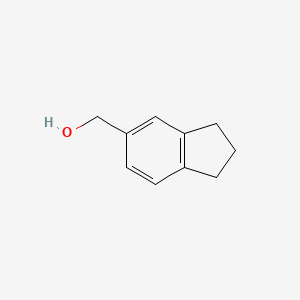
5-Hydroxymethylindane
Übersicht
Beschreibung
5-Hydroxymethylindane, also known as 5-HMI, is a chemical compound that belongs to the family of indanes. It is a derivative of Indane and is widely used in scientific research. 5-HMI has been shown to have significant biochemical and physiological effects, making it a promising compound for further study.
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- 5-Hydroxymethylfurfural (HMF) is a platform molecule produced from renewable carbohydrate sources such as fructose, glucose, sucrose, cellulose, or inulin . It is used as a building block for accessing chemicals of industrial relevance such as monomers or biofuels .
- The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions, with catalytic amounts of most of the usual acid-basic solid catalysts .
- The results of these methods have resulted in intense research on cleaner and more efficient processes for its manufacture .
-
Biorefinery
- 5-HMF is an important bio-sourced intermediate, formed from carbohydrates such as glucose or fructose .
- The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .
- The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .
-
Production of Fuels
- HMF is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels .
- The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .
- The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .
-
Biomedical Applications
- HMF has been studied for its effects on microorganisms and humans .
- The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .
- The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .
-
Chemical Building Blocks
- The biorefinery is an important approach for the current needs of energy and chemical building blocks for a diverse range of applications .
- Among other primary renewable building blocks, 5-hydroxymethylfurfural (HMF) is considered an important intermediate due to its rich chemistry and potential availability from carbohydrates such as fructose, glucose, sucrose, cellulose and inulin .
- In recent years, considerable efforts have been made on the transformation of carbohydrates into HMF .
-
Pharmaceutical Industry
- HMF has potential applications in the pharmaceutical industry due to its rich chemistry .
- The methods of application involve the treatment at 150–250 °C of glucose or fructose in pure water and batch conditions .
- The results of these methods have led to limited yields in 5-HMF, due mainly to the fast formation of soluble oligomers .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-inden-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKGAFDWIVOCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317495 | |
| Record name | 5-Hydroxymethylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethylindane | |
CAS RN |
51632-06-5 | |
| Record name | 51632-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxymethylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

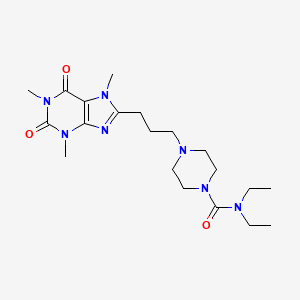
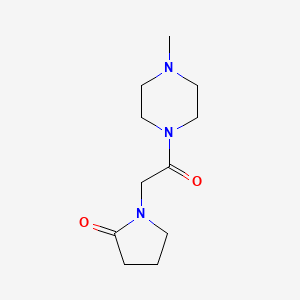
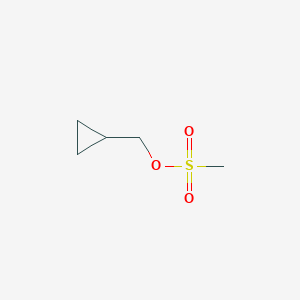
![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)
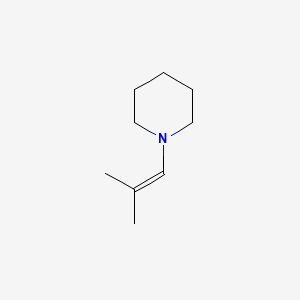
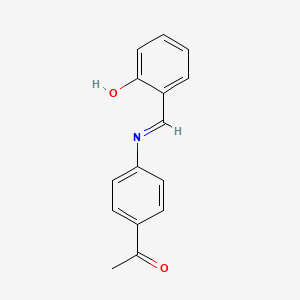
![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)
